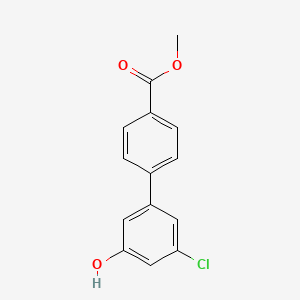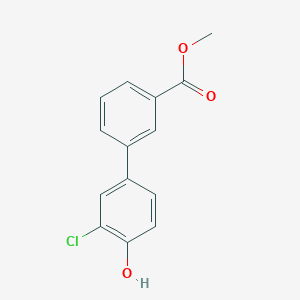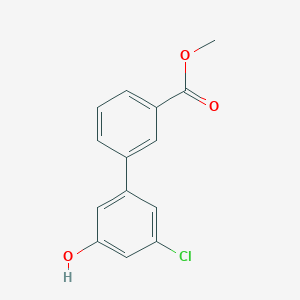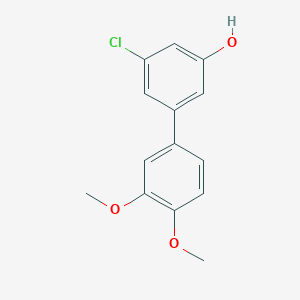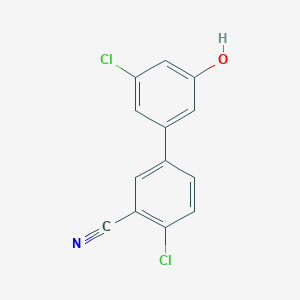
3-Chloro-5-(4-chloro-3-cyanophenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-(4-chloro-3-cyanophenyl)phenol, 95% (also known as 5-Chloro-2-hydroxy-3-cyanophenol or 3-chloro-5-chloro-3-cyanophenol) is a synthetic compound used in a variety of scientific research applications. It has been used in the synthesis of new molecules and materials, as well as in the study of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
3-Chloro-5-(4-chloro-3-cyanophenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of new molecules and materials, as well as in the study of biochemical and physiological processes. For example, it has been used in the synthesis of novel fluorescent materials, as well as in the study of the effects of various drugs on the cardiovascular system. Additionally, it has been used in the study of the effects of various hormones on the human body, as well as in the study of the effects of various environmental pollutants on the human body.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-(4-chloro-3-cyanophenyl)phenol, 95% is not fully understood. However, it is thought to act as an inhibitor of enzymes involved in the metabolism of various compounds, such as drugs and hormones. Additionally, it is thought to act as an antioxidant, which can help to protect cells from damage caused by free radicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(4-chloro-3-cyanophenyl)phenol, 95% are not fully understood. However, it is thought to act as an inhibitor of enzymes involved in the metabolism of various compounds, such as drugs and hormones. Additionally, it is thought to act as an antioxidant, which can help to protect cells from damage caused by free radicals. Additionally, it is thought to act as an anti-inflammatory agent, which can help to reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Chloro-5-(4-chloro-3-cyanophenyl)phenol, 95% in laboratory experiments include its low cost, its wide availability, and its relatively low toxicity. Additionally, it is relatively easy to synthesize, and it can be used in a variety of applications. The limitations of using this compound in laboratory experiments include its relatively low solubility in water, its potential to form toxic byproducts, and its potential to interfere with other compounds in the reaction mixture.
Direcciones Futuras
For the use of 3-Chloro-5-(4-chloro-3-cyanophenyl)phenol, 95% include its use in the development of new materials, its use in the study of the effects of various drugs on the cardiovascular system, its use in the study of the effects of various hormones on the human body, and its use in the study of the effects of various environmental pollutants on the human body. Additionally, its use in the development of new drugs, its use in the study of the effects of various drugs on the nervous system, and its use in the study of the effects of various toxins on the human body could also be explored.
Métodos De Síntesis
The synthesis of 3-Chloro-5-(4-chloro-3-cyanophenyl)phenol, 95% can be achieved through a two-step reaction. First, 4-chloro-3-cyanophenol is reacted with chlorine in the presence of a base, such as potassium hydroxide, to form 3-chloro-5-(4-chloro-3-cyanophenyl)phenol, 95%. The second step involves the reaction of the product with a reducing agent, such as sodium borohydride, to yield 3-chloro-5-(4-chloro-3-cyanophenyl)phenol, 95%.
Propiedades
IUPAC Name |
2-chloro-5-(3-chloro-5-hydroxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NO/c14-11-4-9(5-12(17)6-11)8-1-2-13(15)10(3-8)7-16/h1-6,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIVOMYTHUBBII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)O)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686047 |
Source


|
| Record name | 3',4-Dichloro-5'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261902-47-9 |
Source


|
| Record name | 3',4-Dichloro-5'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



